4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
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Overview
Description
4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including a piperidine ring, a methyl group, and a pentadeuterioethoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid involves several steps:
Formation of the benzoic acid core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoic acid core.
Addition of the methyl group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Incorporation of the pentadeuterioethoxy group: The pentadeuterioethoxy group can be introduced through etherification reactions using deuterated ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the piperidine ring suggests potential activity as a central nervous system agent, while the benzoic acid core may contribute to anti-inflammatory or analgesic effects.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its deuterated ethoxy group may also make it useful in isotopic labeling studies.
Mechanism of Action
The mechanism of action of 4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid would depend on its specific application. In a pharmacological context, the compound may interact with receptors or enzymes in the central nervous system, modulating neurotransmitter activity. The deuterated ethoxy group could influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid: Similar structure but without the deuterated ethoxy group.
4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid: Similar structure but with a non-deuterated ethoxy group.
4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid lies in its deuterated ethoxy group, which can provide enhanced metabolic stability and reduced rate of metabolic degradation. This feature can be particularly valuable in drug development, where metabolic stability is crucial for the efficacy and safety of therapeutic agents.
Properties
Molecular Formula |
C27H36N2O4 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/i1D3,4D2 |
InChI Key |
FAEKWTJYAYMJKF-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O |
Origin of Product |
United States |
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